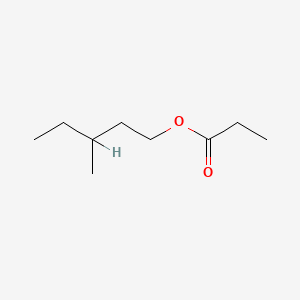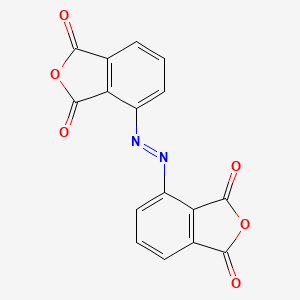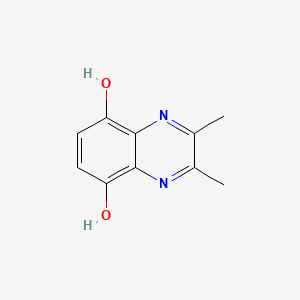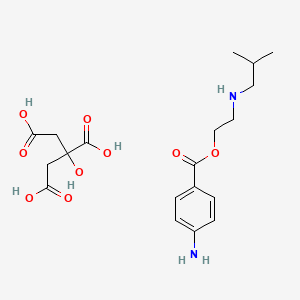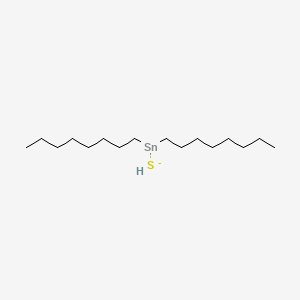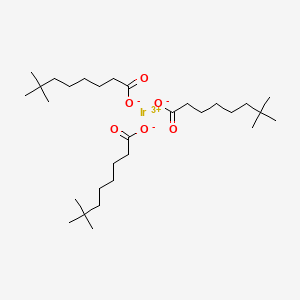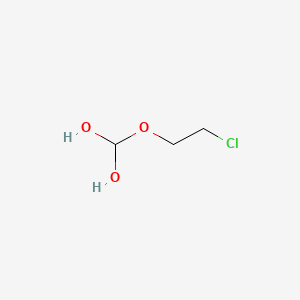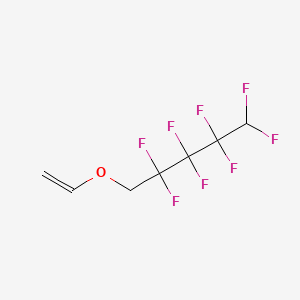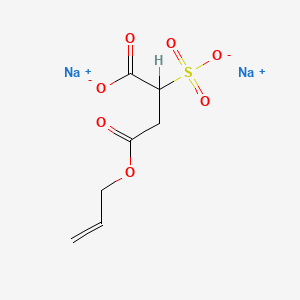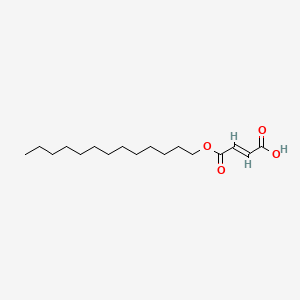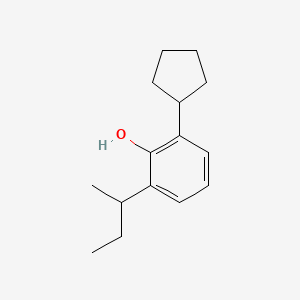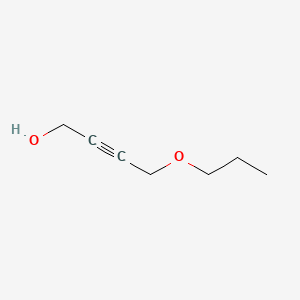![molecular formula C11H16O2 B12660922 1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one CAS No. 97403-92-4](/img/structure/B12660922.png)
1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bicyclo[221]hept-5-EN-2-YL-4-hydroxybutan-2-one is a complex organic compound characterized by its bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one typically involves multiple steps. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification processes such as distillation or crystallization to obtain the pure compound. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of the ketone yields a secondary alcohol.
Applications De Recherche Scientifique
1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: Shares the bicyclic structure but lacks the hydroxyl and butanone groups.
Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane: Similar bicyclic structure with different functional groups.
Uniqueness
1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from synthetic chemistry to industrial processes.
Propriétés
Numéro CAS |
97403-92-4 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
1-(2-bicyclo[2.2.1]hept-5-enyl)-4-hydroxybutan-2-one |
InChI |
InChI=1S/C11H16O2/c12-4-3-11(13)7-10-6-8-1-2-9(10)5-8/h1-2,8-10,12H,3-7H2 |
Clé InChI |
IOURLUJNIODGHH-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(C1C=C2)CC(=O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


